molecular formula C7H6ClNO2 B098224 3-Chloro-5-nitrotoluene CAS No. 16582-38-0

3-Chloro-5-nitrotoluene

Cat. No.: B098224
CAS No.: 16582-38-0
M. Wt: 171.58 g/mol
InChI Key: IYHHGLULQDOFGC-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrotoluene: is an aromatic compound with the molecular formula C7H6ClNO2 . It is a colorless to pale yellow crystalline solid with a pungent odor. This compound is almost insoluble in water but can be dissolved in organic solvents such as ethanol and dichloromethane . It is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-5-nitrotoluene typically involves the nitration of 3-chlorotoluene. The process can be summarized as follows:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

3-Chloro-5-nitrotoluene serves as a key intermediate in the synthesis of various organic compounds. Its applications in chemical synthesis include:

  • Dyes and Pigments : It is utilized in the production of dyes and pigments due to its ability to undergo further chemical transformations. The compound can be modified to create a range of colorants used in textiles and coatings.
  • Pharmaceuticals : It acts as a precursor for the synthesis of biologically active molecules, which can lead to the development of new pharmaceuticals. The nitro group can be reduced to amines, facilitating the creation of active pharmaceutical ingredients (APIs) used in drug formulations .
  • Agrochemicals : In the agricultural sector, this compound is employed in the production of herbicides and insecticides. Its derivatives are crucial for developing effective pest control agents that enhance crop yield .

Biological Applications

The compound has notable implications in biological research:

  • Drug Discovery : As a precursor for various biologically active compounds, it plays a significant role in drug discovery processes. Researchers utilize it to synthesize new molecules that may exhibit therapeutic effects against diseases.
  • Biochemical Pathways : Studies indicate that this compound can participate in biochemical pathways involving the reduction of nitro groups, leading to the formation of amines that can interact with biological targets.

Industrial Applications

In industrial contexts, this compound is valuable for:

  • Production Processes : It is involved in the synthesis of isocyanates, which are essential for producing polyurethanes and other polymers used in various applications from foams to coatings .
  • Environmental Considerations : The methods developed for synthesizing this compound often emphasize mild conditions and reduced environmental impact compared to traditional methods, addressing concerns related to hazardous waste generation .

Case Study 1: Synthesis of Isocyanates

A study detailed a method for synthesizing 3-chloro-5-methylphenylisocyanate from this compound. This reaction highlights its application as a precursor for compounds used in optical separation agents, demonstrating its relevance in advanced material science applications .

Case Study 2: Development of Agrochemicals

Research into agrochemical formulations has shown that derivatives of this compound exhibit enhanced efficacy against specific pests while maintaining safety profiles suitable for agricultural use. This underscores the compound's importance in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitrotoluene is primarily related to its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic substitution reactions. The chlorine atom can be displaced by various nucleophiles, leading to the formation of different substituted derivatives . The nitro group can also undergo reduction to form an amino group, which can participate in further chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups on the aromatic ring, which influences its chemical reactivity and the types of reactions it can undergo. This unique positioning makes it a valuable intermediate in the synthesis of various specialized compounds .

Biological Activity

3-Chloro-5-nitrotoluene is an aromatic nitro compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to a toluene ring. Its molecular formula is C7H6ClN2O2, and it has a molecular weight of approximately 188.58 g/mol. The structural formula can be represented as follows:

C7H6ClN2O2\text{C}_7\text{H}_6\text{Cl}\text{N}_2\text{O}_2

The biological activity of nitro compounds, including this compound, often involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

  • DNA Damage : Nitro compounds can bind covalently to DNA, resulting in mutations and cell death.
  • Reactive Oxygen Species (ROS) Generation : The reduction process may produce ROS, which can induce oxidative stress in cells.
  • Antimicrobial Activity : Nitro-containing compounds are known for their ability to inhibit microbial growth by disrupting cellular functions.

Antimicrobial Properties

Research indicates that nitro derivatives exhibit significant antimicrobial activity. For instance, this compound has been studied for its potential effectiveness against various pathogens, including bacteria and fungi. The mechanism typically involves the activation of the nitro group under anaerobic conditions, leading to the formation of toxic intermediates that damage microbial DNA and proteins .

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
This compoundS. aureus30 µg/mL

Anti-Cancer Activity

The potential anti-cancer properties of this compound have also been explored. Studies suggest that its derivatives may induce apoptosis in cancer cells through the generation of reactive intermediates that disrupt cellular signaling pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2022 evaluated the antimicrobial efficacy of various nitro compounds, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
  • Toxicological Assessment : In a toxicokinetic study involving rats, it was found that significant amounts of administered doses were excreted via urine, indicating metabolism and potential detoxification pathways for this compound .

Environmental Impact

The environmental persistence of nitro compounds raises concerns regarding their ecological effects. Studies have indicated that exposure to such compounds can lead to bioaccumulation in aquatic organisms, potentially disrupting ecosystems .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-Chloro-5-nitrotoluene with high regioselectivity?

To achieve regioselectivity in nitration or chlorination, monitor reaction conditions (temperature, catalyst, solvent polarity). For example, nitration of chlorotoluene derivatives often favors meta/para positions due to electron-withdrawing effects. Use spectroscopic methods (e.g., NMR, IR) to confirm substitution patterns and compare with known isomers (e.g., 4-chloro-3-nitrotoluene ). Optimize stoichiometry and reaction time to minimize byproducts like dinitro derivatives.

Q. How can researchers validate the purity of this compound after synthesis?

Employ hyphenated analytical techniques:

  • GC-MS for volatile impurities.
  • HPLC with UV detection for non-volatile residues.
  • Elemental analysis to confirm C, H, N, Cl composition.
    Cross-reference retention times and spectral data with certified standards (e.g., Environmental Analysis Standards mentioned in ).

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Use N95 masks , gloves, and fume hoods to avoid inhalation/contact (see safety guidelines in ).
  • Prevent dust formation (explosive risk with nitro compounds).
  • Follow spill protocols: neutralize with alkaline solutions, collect residues in sealed containers, and avoid drainage contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in electrophilic substitution reactions?

DFT models (e.g., B3-LYP/6-31G(d)) calculate electron density maps and Fukui indices to identify reactive sites. For example:

  • Electrophilic attack favors positions with higher electron density.
  • Compare calculated vibrational frequencies (IR/Raman) with experimental data to validate models .
  • Include exact-exchange terms in functionals for improved accuracy in nitro-group interactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Multi-technique validation : Combine NMR (¹H, ¹³C, DEPT), high-resolution MS, and X-ray crystallography.
  • For ambiguous peaks (e.g., overlapping signals), use 2D NMR (COSY, HSQC) or isotopic labeling .
  • Cross-check with computational predictions (e.g., scaled harmonic frequencies in DFT ).

Q. How does steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Steric maps : Use computational tools (e.g., molecular dynamics) to visualize spatial hindrance near substituents.
  • Electronic effects : Nitro groups deactivate the ring; chloro groups direct electrophiles meta/para.
  • Experimental design: Test palladium-catalyzed couplings (Suzuki, Heck) with varying ligands to optimize yields .

Q. What environmental impact assessment methods apply to this compound degradation byproducts?

  • Advanced oxidation processes (AOPs) : Analyze intermediates via LC-QTOF-MS.
  • Toxicity assays : Use Vibrio fischeri luminescence inhibition tests for ecotoxicological profiling.
  • Model degradation pathways using computational tools (e.g., EPI Suite) to predict persistent metabolites .

Q. Methodological Tables

Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationReference
GC-MSVolatile impurity profiling
¹H/¹³C NMRSubstituent position confirmation
DFT (B3-LYP)Reactivity and vibrational analysis

Table 2. Computational Parameters for DFT Studies

ParameterValueRelevance
Basis Set6-31G(d)Balances accuracy and computational cost
FunctionalB3-LYPAccounts for exact exchange in nitro groups
Scaling Factor0.9613Corrects harmonic frequencies for Cl/N interactions

Properties

IUPAC Name

1-chloro-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHGLULQDOFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305135
Record name 3-Chloro-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16582-38-0
Record name 3-Chloro-5-nitrotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-chloro-4-methyl-6-nitroaniline (7.39 g, 39.7 mM) and concentrated sulfuric acid (6.2 mL) in absolute ethanol (50 mL) at 0°-5° C. was slowly added a solution of sodium nitrite (6.85 g, 99.3 mM) in water (6 mL). The temperature of the reaction mixture was not allowed to exceed 5° C. during the addition. After the addition was completed, the reaction mixture was stirred at room temperature for 0.5 hr and then at reflux until the evolution of gas from the reaction mixture ceased. The reaction mixture was allowed to cool and was concentrated. The residue was slurried with ether and then filtered to remove the solids. The filtrate was concentrated and the residue chromatographed (eluant: diethyl ether/hexane; 1/9) to provide (6.25 g, 92%) the title compound as a yellow crystalline solid, mp 60.5-61° C.; MS(CI): 172 (M+H).
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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